molecular formula C18H19N3O3 B11612546 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(3-methoxyphenyl)ethanone

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(3-methoxyphenyl)ethanone

Cat. No.: B11612546
M. Wt: 325.4 g/mol
InChI Key: BYECYQMFLKEYEW-UHFFFAOYSA-N
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Description

2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a benzodiazole ring, a hydroxyethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps. One common method includes the reaction of 2-aminobenzimidazole with 3-methoxybenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with ethylene oxide under controlled conditions to introduce the hydroxyethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-(3-methoxyphenyl)ethanone

InChI

InChI=1S/C18H19N3O3/c1-24-14-6-4-5-13(11-14)17(23)12-21-16-8-3-2-7-15(16)20-18(21)19-9-10-22/h2-8,11,22H,9-10,12H2,1H3,(H,19,20)

InChI Key

BYECYQMFLKEYEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCO

Origin of Product

United States

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